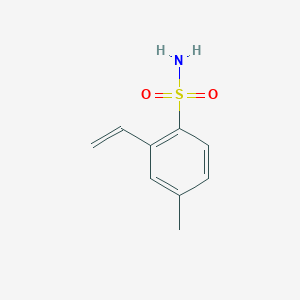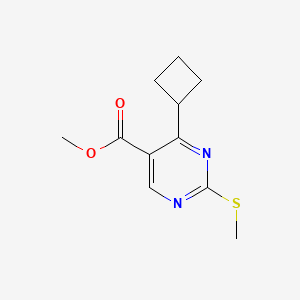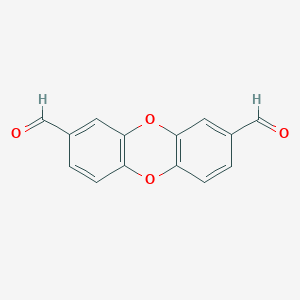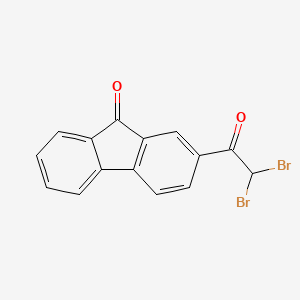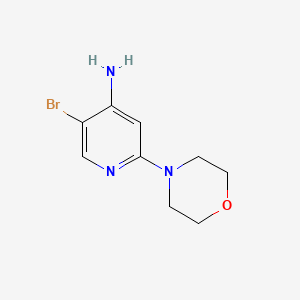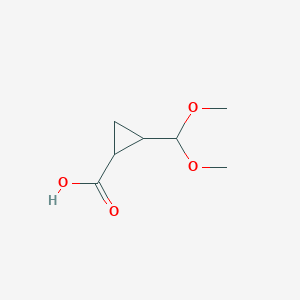
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is a chemical compound with the molecular formula C21H32O3. It is known for its unique structure, which includes a phenoxy group substituted with two 1,1-dimethylpropyl groups and an acrylate ester. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final acrylate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Addition Reactions: The acrylate group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Addition Reactions: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Polymerization: Polymers with varying degrees of cross-linking and mechanical properties.
Substitution Reactions: Substituted phenoxy derivatives.
Addition Reactions: Adducts with nucleophiles.
科学研究应用
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of specialty polymers and copolymers.
Biology: In the development of biocompatible materials for medical devices.
Medicine: As a component in drug delivery systems and controlled release formulations.
Industry: In the production of coatings, adhesives, and sealants with enhanced properties.
作用机制
The mechanism of action of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The phenoxy group provides stability and resistance to degradation, while the acrylate group allows for versatile chemical modifications. These properties make it suitable for various applications where durability and functionality are required .
相似化合物的比较
Similar Compounds
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)butanoic acid: Similar structure but with a butanoic acid group instead of an acrylate group.
2,4-Bis(1,1-dimethylpropyl)phenol: The precursor to the acrylate compound, lacking the ethoxy and acrylate groups.
Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-: Similar structure but with an ethanol group instead of an acrylate group.
Uniqueness
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)ethyl acrylate is unique due to its combination of a phenoxy group with bulky substituents and an acrylate ester. This combination imparts both stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
属性
CAS 编号 |
64050-16-4 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C21H32O3/c1-8-19(22)24-14-13-23-18-12-11-16(20(4,5)9-2)15-17(18)21(6,7)10-3/h8,11-12,15H,1,9-10,13-14H2,2-7H3 |
InChI 键 |
MMXPBYQIASNXFL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C=C)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)

![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)




